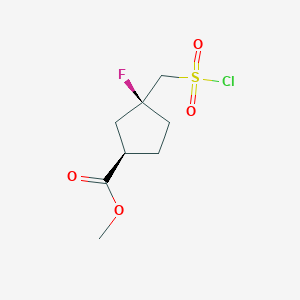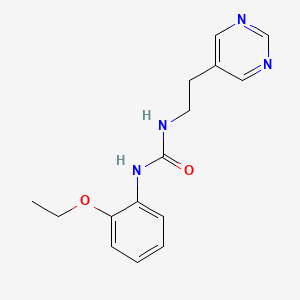
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Synthesis
Urea derivatives are pivotal in catalysis, demonstrating their utility in synthesizing complex molecules. For instance, the synthesis of pyrimidin-2(1H)-one derivatives through catalysis showcases the role of urea compounds in facilitating chemical reactions. This method achieves high yields under optimized conditions, highlighting urea derivatives' efficiency in synthetic chemistry (Ni Shu-jing, 2004).
Neuroprotective Properties
Research on urea and thiourea derivatives of pyrimidin reveals their potential in neuroprotection, particularly for Parkinson's disease. These compounds have shown significant antiparkinsonian activity, offering insights into their therapeutic capabilities. Their neuroprotective properties are further supported by biochemical estimations, indicating their utility in developing new treatments for neurological conditions (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Anticancer Activity
The discovery of specific urea derivatives as inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor, marks a significant advancement in anticancer drug development. These inhibitors have shown potent antitumor activity in preclinical models, emphasizing urea derivatives' potential in cancer therapy (V. Guagnano et al., 2011).
Enzyme Inhibition
Urea derivatives also play a crucial role in enzyme inhibition, with applications in treating various diseases. The inhibition of acetylcholinesterase and butyrylcholinesterase by tetrahydropyrimidine-5-carboxylates derivatives illustrates their potential in addressing enzyme-related disorders, including Alzheimer's disease (A. Sujayev et al., 2016).
Antiviral Properties
Research into urea derivatives has also uncovered their antiviral properties, particularly against HIV. Studies on ethoxymethyl derivatives have identified compounds with selective activity against HIV-1 and HIV-2, showcasing the potential of urea compounds in developing new antiviral therapies (N. Goudgaon, A. McMillan, R. Schinazi, 1992).
Chronic Myeloid Leukemia (CML) Treatment
Novel urea derivatives have been synthesized and evaluated for their activity against CML, showing potent efficacy in cellular assays. These compounds exhibit low cellular toxicity and induce apoptosis in CML cell lines, highlighting their potential as lead molecules for CML treatment (Weiwei Li et al., 2019).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVERSTZGGWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)



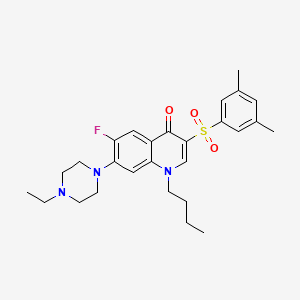
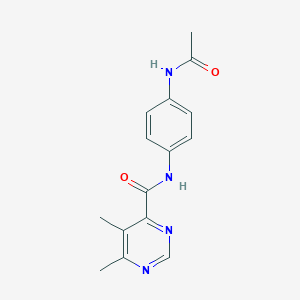
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

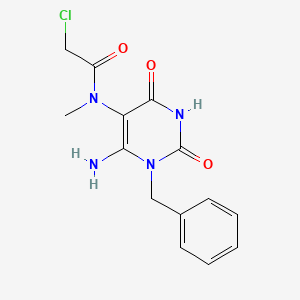
![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)


